3,5-Diacetoxybenzoic acid
Overview
Description
3,5-Diacetoxybenzoic acid is an organic compound with the chemical formula C11H10O6. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by acetoxy groups. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Diacetoxybenzoic acid can be synthesized through the acetylation of 3,5-dihydroxybenzoic acid. The reaction involves the use of acetic anhydride and a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 3,5-Diacetoxybenzoic acid undergoes various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to yield 3,5-dihydroxybenzoic acid.
Esterification: It can form esters with alcohols under acidic conditions.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Esterification: Alcohols and acid catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products:
Hydrolysis: 3,5-dihydroxybenzoic acid.
Esterification: Various esters depending on the alcohol used.
Reduction: 3,5-dihydroxybenzyl alcohol.
Scientific Research Applications
3,5-Diacetoxybenzoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is incorporated into hyperbranched polymers for applications in catalysis and light-harvesting models.
Pharmaceuticals: It serves as a precursor for the synthesis of medicinal compounds.
Mechanism of Action
The mechanism of action of 3,5-diacetoxybenzoic acid involves its ability to undergo hydrolysis to form 3,5-dihydroxybenzoic acid, which can then participate in various biochemical pathways. The acetoxy groups enhance its solubility and reactivity, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
3,5-Dihydroxybenzoic acid: The parent compound from which 3,5-diacetoxybenzoic acid is derived.
3,4-Diacetoxybenzoic acid: A similar compound with acetoxy groups at positions 3 and 4.
4,5-Diacetoxybenzoic acid: A compound with acetoxy groups at positions 4 and 5.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form hyperbranched polymers and its applications in material science and pharmaceuticals set it apart from other similar compounds .
Properties
IUPAC Name |
3,5-diacetyloxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O6/c1-6(12)16-9-3-8(11(14)15)4-10(5-9)17-7(2)13/h3-5H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTDQJMLMVEUTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)C(=O)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
145087-21-4 | |
Record name | Benzoic acid, 3,5-bis(acetyloxy)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145087-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50337196 | |
Record name | 3,5-Diacetoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35354-29-1 | |
Record name | 3,5-Diacetoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Diacetoxybenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3,5-diacetoxybenzoic acid unique in polymer synthesis?
A1: Unlike traditional linear polymers, DABA's three reactive groups allow it to form hyperbranched polymers, which resemble highly branched tree-like structures. These structures possess unique properties compared to their linear counterparts, such as increased solubility, lower viscosity, and a high density of functional end groups. []
Q2: How does the incorporation of this compound impact the morphology of poly(p-oxybenzoyl) (POB)?
A2: When copolymerized with 4-acetoxybenzoic acid (ABA), DABA can dramatically alter the morphology of POB. While ABA alone yields fibrillar crystals, the addition of DABA leads to the formation of diverse morphologies including microspheres, nanofibers, and unique network structures comprised of spheres interconnected by fibrillar crystals. [, , ] This morphological control stems from DABA's ability to induce liquid-liquid phase separation during the polymerization process. []
Q3: Can the molecular weight of hyperbranched polymers synthesized from this compound be controlled?
A3: Yes, several strategies can be employed. Copolymerization with difunctional monomers like bisphenol-P allows for control over the degree of polymerization, and thus the molecular weight. [] Additionally, reaction conditions like temperature and the presence of catalysts can influence the molecular weight of the resulting hyperbranched polyesters. [, ]
Q4: What challenges are associated with the polycondensation of this compound?
A4: While seemingly straightforward, the polycondensation of DABA can be prone to side reactions. One significant challenge is the loss of acetyl groups during polymerization, leading to unintended branching or cross-linking. [] Researchers have investigated the mechanisms behind this deacetylation to optimize reaction conditions and minimize these unwanted side reactions. []
Q5: Beyond structural diversity, what other applications do hyperbranched polymers derived from this compound offer?
A5: The unique architecture and properties of DABA-derived hyperbranched polymers have sparked interest in various applications. For instance, they have been explored as potential catalysts by incorporating specific functional groups within their structure. [] Furthermore, their ability to host molecules within their branched architecture makes them promising candidates for light-harvesting models by incorporating light-sensitive units. []
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